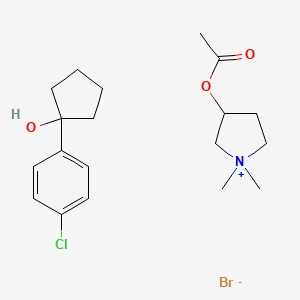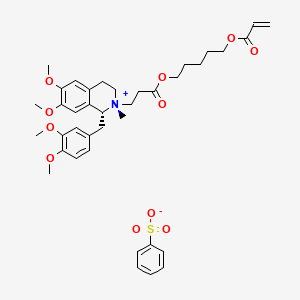
cis-Monoacrylate Atracurium Besylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Monoacrylate Atracurium Besylate: is a derivative of atracurium besylate, a non-depolarizing neuromuscular blocking agent used in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound is particularly notable for its role in the degradation pathway of cisatracurium, another neuromuscular blocking agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Monoacrylate Atracurium Besylate involves the reaction of atracurium besylate with acrylate derivatives under controlled conditions. The process typically includes the following steps:
Condensation Reaction: Atracurium besylate undergoes a condensation reaction with acrylate derivatives in the presence of a base such as triethylamine.
Purification: The resulting product is purified using chromatographic techniques to isolate the desired isomer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: cis-Monoacrylate Atracurium Besylate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can undergo ester hydrolysis to form monoquaternary alcohol.
Hofmann Elimination: At physiological pH, it degrades via Hofmann elimination to yield laudanosine and other by-products.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions with acidic or basic catalysts.
Hofmann Elimination: Occurs spontaneously at physiological pH without the need for external reagents.
Major Products:
Laudanosine: A major by-product formed during Hofmann elimination.
Monoquaternary Alcohol: Formed through ester hydrolysis.
Aplicaciones Científicas De Investigación
cis-Monoacrylate Atracurium Besylate has several applications in scientific research:
Pharmacological Studies: Used to study the pharmacokinetics and pharmacodynamics of neuromuscular blocking agents.
Toxicology: Investigated for its potential toxicological effects and safety profiles in various biological systems.
Biochemical Research: Utilized in studies exploring the biochemical pathways and mechanisms of neuromuscular blockade.
Mecanismo De Acción
cis-Monoacrylate Atracurium Besylate exerts its effects by binding competitively to cholinergic receptors at the motor end-plate, thereby blocking the action of acetylcholine . This prevents the development of an end-plate potential, leading to muscle relaxation. The compound’s degradation products, such as laudanosine, also contribute to its overall pharmacological profile .
Comparación Con Compuestos Similares
Atracurium Besylate: A parent compound with a broader spectrum of isomers.
Cisatracurium Besylate: A more potent isomer with fewer cardiovascular side effects.
Uniqueness: cis-Monoacrylate Atracurium Besylate is unique due to its specific degradation pathway and the formation of distinct by-products such as laudanosine . This makes it a valuable compound for studying the pharmacological and toxicological properties of neuromuscular blocking agents .
Propiedades
Fórmula molecular |
C38H49NO11S |
|---|---|
Peso molecular |
727.9 g/mol |
Nombre IUPAC |
benzenesulfonate;5-prop-2-enoyloxypentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C32H44NO8.C6H6O3S/c1-7-31(34)40-17-9-8-10-18-41-32(35)14-16-33(2)15-13-24-21-29(38-5)30(39-6)22-25(24)26(33)19-23-11-12-27(36-3)28(20-23)37-4;7-10(8,9)6-4-2-1-3-5-6/h7,11-12,20-22,26H,1,8-10,13-19H2,2-6H3;1-5H,(H,7,8,9)/q+1;/p-1/t26-,33-;/m1./s1 |
Clave InChI |
OROOXZDLWOYLAH-HRDILIDUSA-M |
SMILES isomérico |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)C=C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canónico |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)C=C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


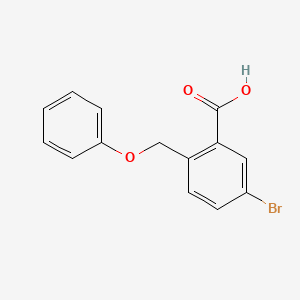
![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)
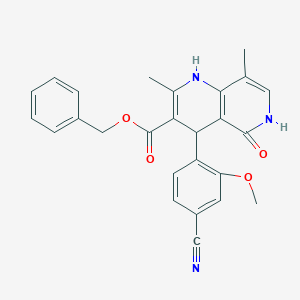
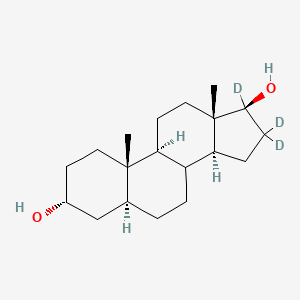
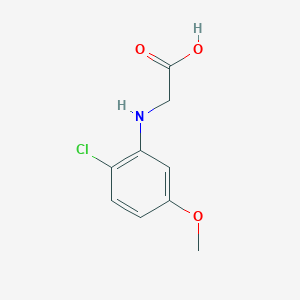
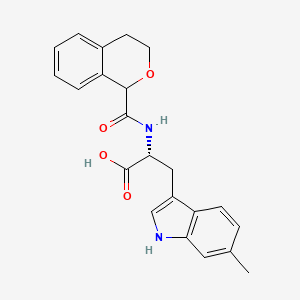
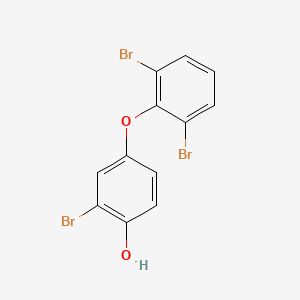

![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
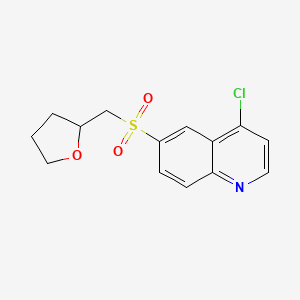

![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
